molecular formula C14H21ClF3NO5 B13553198 1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate

1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate

Cat. No.: B13553198
M. Wt: 375.77 g/mol
InChI Key: CBBHPBVUZFNILU-UHFFFAOYSA-N
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Description

1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl, chloromethyl, and trifluoroethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl piperidine-1,4-dicarboxylate with chloromethyl and trifluoroethoxy reagents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and overall structure.

    Hydrolysis: The ester groups in the compound can be hydrolyzed to form carboxylic acids and alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester groups would yield carboxylic acids and alcohols, while nucleophilic substitution could result in various substituted derivatives.

Scientific Research Applications

1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate is unique due to its combination of functional groups and the presence of a piperidine ring. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C14H21ClF3NO5

Molecular Weight

375.77 g/mol

IUPAC Name

1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate

InChI

InChI=1S/C14H21ClF3NO5/c1-12(2,3)24-11(21)19-6-4-13(5-7-19,10(20)22-9-15)23-8-14(16,17)18/h4-9H2,1-3H3

InChI Key

CBBHPBVUZFNILU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OCCl)OCC(F)(F)F

Origin of Product

United States

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